molecular formula C10H9N3O B1300692 2-(1H-imidazol-1-yl)benzamide CAS No. 25373-52-8

2-(1H-imidazol-1-yl)benzamide

Cat. No.: B1300692
CAS No.: 25373-52-8
M. Wt: 187.2 g/mol
InChI Key: LCERCEHXDJYDTA-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)benzamide is a heterocyclic aromatic compound that features an imidazole ring fused to a benzene ring with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)benzamide typically involves the condensation of 2-aminobenzamide with imidazole under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of green solvents and sustainable practices is also gaining traction in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)benzaldehyde
  • 2-(1H-imidazol-1-yl)methylbenzene
  • 2-(1H-imidazol-1-yl)benzoic acid

Uniqueness

2-(1H-imidazol-1-yl)benzamide is unique due to its amide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-imidazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-4-9(8)13-6-5-12-7-13/h1-7H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERCEHXDJYDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363375
Record name 2-(1H-Imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-52-8
Record name 2-(1H-Imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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